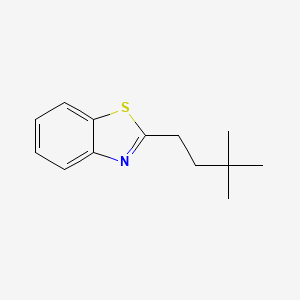![molecular formula C31H50 B13959179 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene CAS No. 55319-82-9](/img/structure/B13959179.png)
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene is a complex organic compound with the molecular formula C₃₁H₅₀. It is characterized by its intricate structure, which includes a decahydro-1-naphthyl group and an eicosahydrodibenzo[a,i]fluorene core. This compound is notable for its high molecular weight and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene typically involves multi-step organic reactions. The initial step often includes the hydrogenation of naphthalene to form decahydro-1-naphthyl. This intermediate is then subjected to a series of condensation reactions with dibenzo[a,i]fluorene derivatives under controlled conditions. The reaction conditions usually involve high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and condensation processes. These processes are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .
Aplicaciones Científicas De Investigación
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Research into its biological activity and potential therapeutic applications is ongoing.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- 13-[Decahydro-1-naphthalenyl]eicosahydro-1H-dibenzo[a,i]fluorene
- 13-[1’-Decahydronaphthyl]-perhydrodibenzo[a,i]fluorene
- 1H-Dibenzo[a,i]fluorene, 13-(decahydro-1-naphthalenyl)eicosahydro-
Uniqueness
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene stands out due to its unique combination of structural elements, which confer distinct chemical and physical properties. Its high molecular weight and complex structure make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
55319-82-9 |
|---|---|
Fórmula molecular |
C31H50 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
12-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)pentacyclo[11.8.0.02,11.05,10.014,19]henicosane |
InChI |
InChI=1S/C31H50/c1-4-12-23-20(8-1)11-7-15-26(23)31-29-24-13-5-2-9-21(24)16-18-27(29)28-19-17-22-10-3-6-14-25(22)30(28)31/h20-31H,1-19H2 |
Clave InChI |
MMUTVQWRQXLZHB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCC2C3C4C5CCCCC5CCC4C6C3C7CCCCC7CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)

![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)



